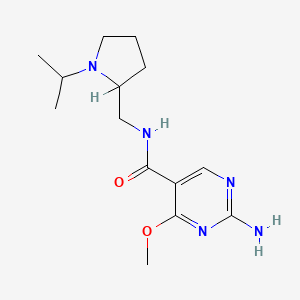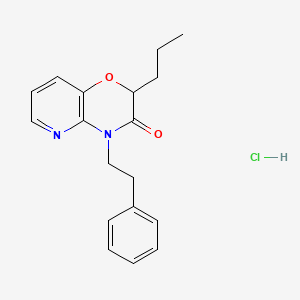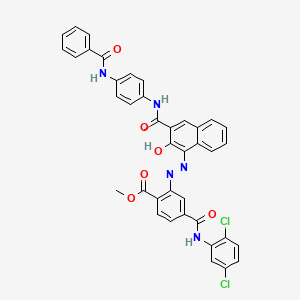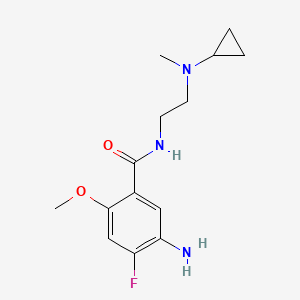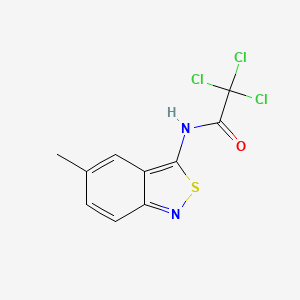
2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide is a chemical compound with the molecular formula C10H7Cl3N2OS and a molecular weight of 309.599 g/mol It is characterized by the presence of a trichloroacetamide group attached to a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-methyl-2,1-benzisothiazol-3-amine with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-methyl-2,1-benzisothiazol-3-amine+trichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzisothiazole ring system may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroacetamide: A simpler analogue with similar reactivity but lacking the benzisothiazole ring.
Benzisothiazole Derivatives: Compounds with the benzisothiazole ring system but different substituents, such as 5-methyl-2,1-benzisothiazol-3-amine.
Uniqueness
2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide is unique due to the combination of the trichloroacetamide group and the benzisothiazole ring system.
Properties
CAS No. |
99523-59-8 |
|---|---|
Molecular Formula |
C10H7Cl3N2OS |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(5-methyl-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C10H7Cl3N2OS/c1-5-2-3-7-6(4-5)8(17-15-7)14-9(16)10(11,12)13/h2-4H,1H3,(H,14,16) |
InChI Key |
WNZQPKSYFLJLML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(SN=C2C=C1)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


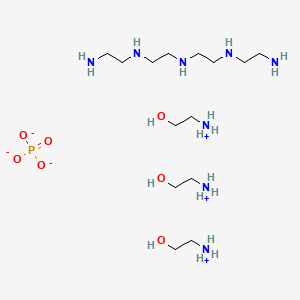
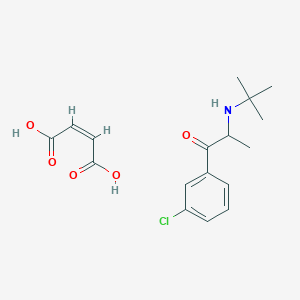
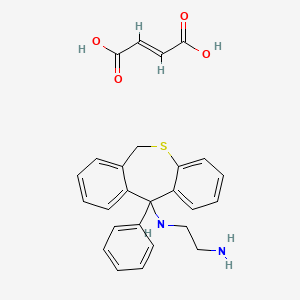
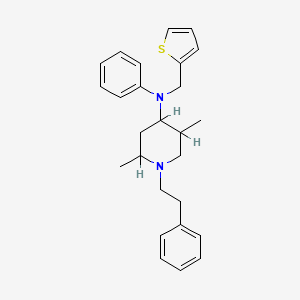
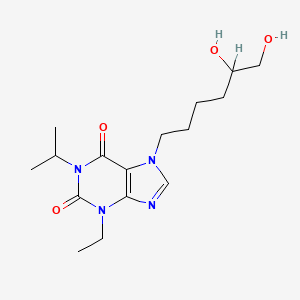
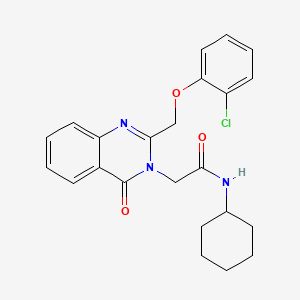
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)

